

INX-315 stability and storage conditions for research

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Compound of Interest

Compound Name: *Inx-SM-3*

Cat. No.: *B12382279*

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INX-315 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the selective CDK2 inhibitor, INX-315. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for INX-315 powder?

For long-term storage, solid INX-315 powder should be stored at -20°C for up to 3 years.

Q2: How should I prepare and store INX-315 stock solutions?

It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).^[1] INX-315 is soluble in DMSO at a concentration of 86 mg/mL (201.17 mM).^[1] For optimal stability, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.^[1]

Once prepared, aliquot the DMSO stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to one month.^[2]

Q3: Is INX-315 sensitive to light or moisture?

While specific photostability data for INX-315 is not publicly available, it is a general best practice to protect research compounds from light and moisture.[3] Store INX-315 powder and solutions in tightly sealed, light-protecting containers, such as amber vials. For hygroscopic compounds, the use of a desiccator is recommended.

Q4: How can I assess the stability of INX-315 in my experimental conditions?

To assess the stability of INX-315 under your specific experimental conditions, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended. This involves subjecting the compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to develop an HPLC method that can separate the intact drug from these degradants.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected or inconsistent experimental results	Degradation of INX-315 due to improper storage or handling.	1. Verify that the storage conditions for both the solid compound and stock solutions have been maintained as recommended.2. Prepare a fresh stock solution from the solid powder.3. Perform a quality control check of your INX-315 stock, for instance, by analytical HPLC, to confirm its integrity.
Precipitation observed in stock solution upon thawing	The solubility limit has been exceeded, or the solvent has absorbed moisture.	1. Gently warm the solution and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.3. Always use anhydrous, high-purity solvents for preparing stock solutions.
Difficulty dissolving INX-315 in a specific buffer	The compound may have limited solubility in aqueous solutions.	1. Review the formulation guidelines for in vivo or in vitro use. For example, a formulation for in vivo studies involves dissolving the DMSO stock in a vehicle such as corn oil or a mixture of PEG300, Tween80, and ddH2O. Such solutions should be prepared fresh for immediate use.2. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low enough to not affect the cells.

Storage and Handling Conditions Summary

Form	Storage Temperature	Duration	Recommended Container	Notes
Solid Powder	-20°C	Up to 3 years	Tightly sealed, light-protecting vial	Store in a dry environment.
DMSO Stock Solution	-80°C	Up to 1 year	Aliquoted in tightly sealed, light-protecting vials	Avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	Aliquoted in tightly sealed, light-protecting vials	Avoid repeated freeze-thaw cycles.	
Aqueous Solutions/Dilutions	2-8°C or as per experimental protocol	Should be prepared fresh for immediate use	Sterile, sealed containers	Stability in aqueous buffers is limited and should be experimentally determined.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development for INX-315

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of INX-315.

1. Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating INX-315 from its potential degradation products generated under forced degradation conditions.

2. Materials and Equipment:

- INX-315 reference standard
- HPLC-grade acetonitrile (ACN) and methanol (MeOH)
- HPLC-grade water
- Formic acid or trifluoroacetic acid (TFA)
- Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
- pH meter
- Analytical balance
- Volumetric flasks and pipettes

3. Forced Degradation Studies:

- Acid Hydrolysis: Dissolve INX-315 in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve INX-315 in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve INX-315 in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Expose solid INX-315 to 105°C for 48 hours.
- Photolytic Degradation: Expose a solution of INX-315 to UV light (254 nm) for 24 hours.
- For each condition, a control sample (INX-315 in the same solvent but without the stress agent) should be prepared and stored at -20°C.

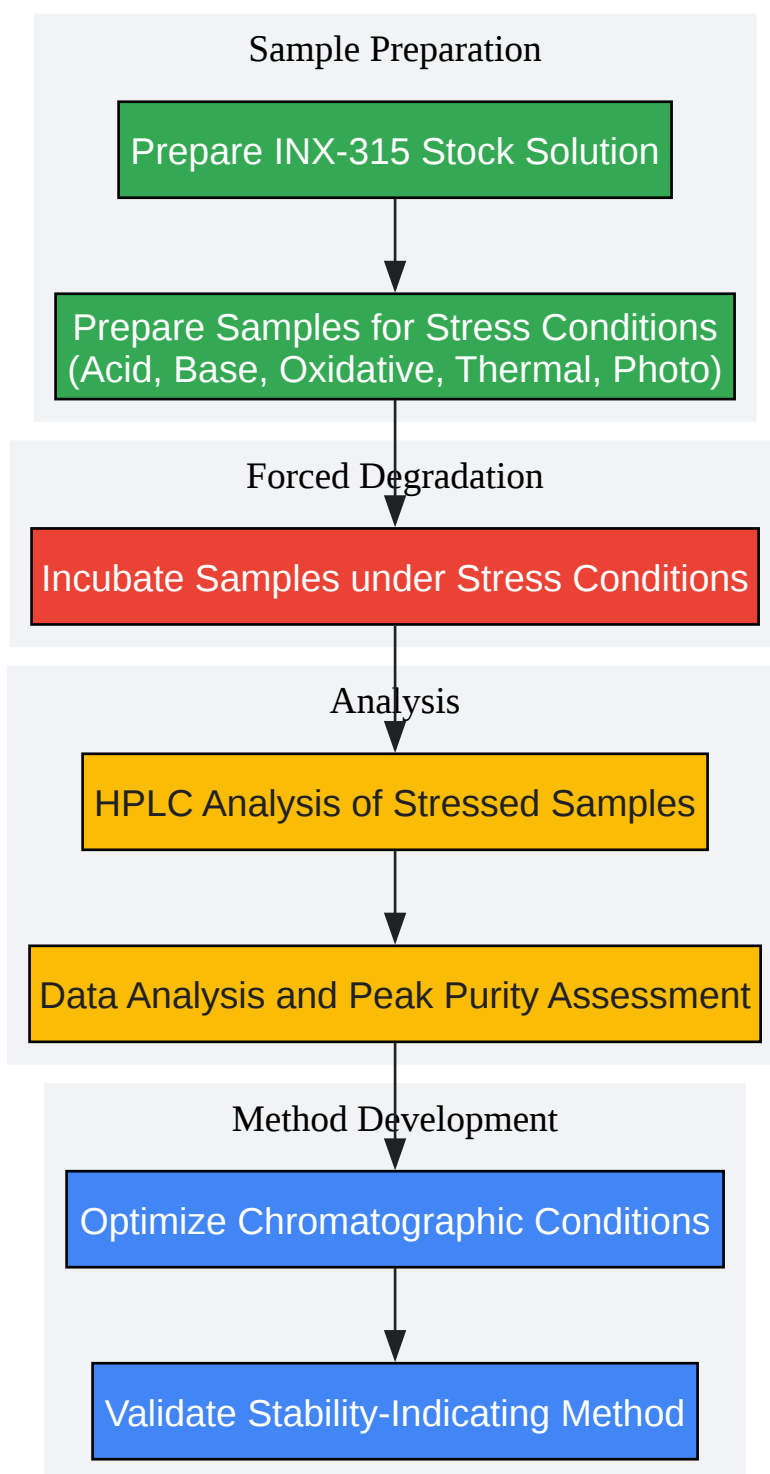
4. Chromatographic Conditions Development:

- Mobile Phase: Start with a gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in ACN).
- Gradient Program: A typical starting gradient could be:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Scan for the UV absorbance maximum of INX-315 (e.g., start at 254 nm and optimize).
- Injection Volume: 10 µL

5. Method Optimization and Validation:

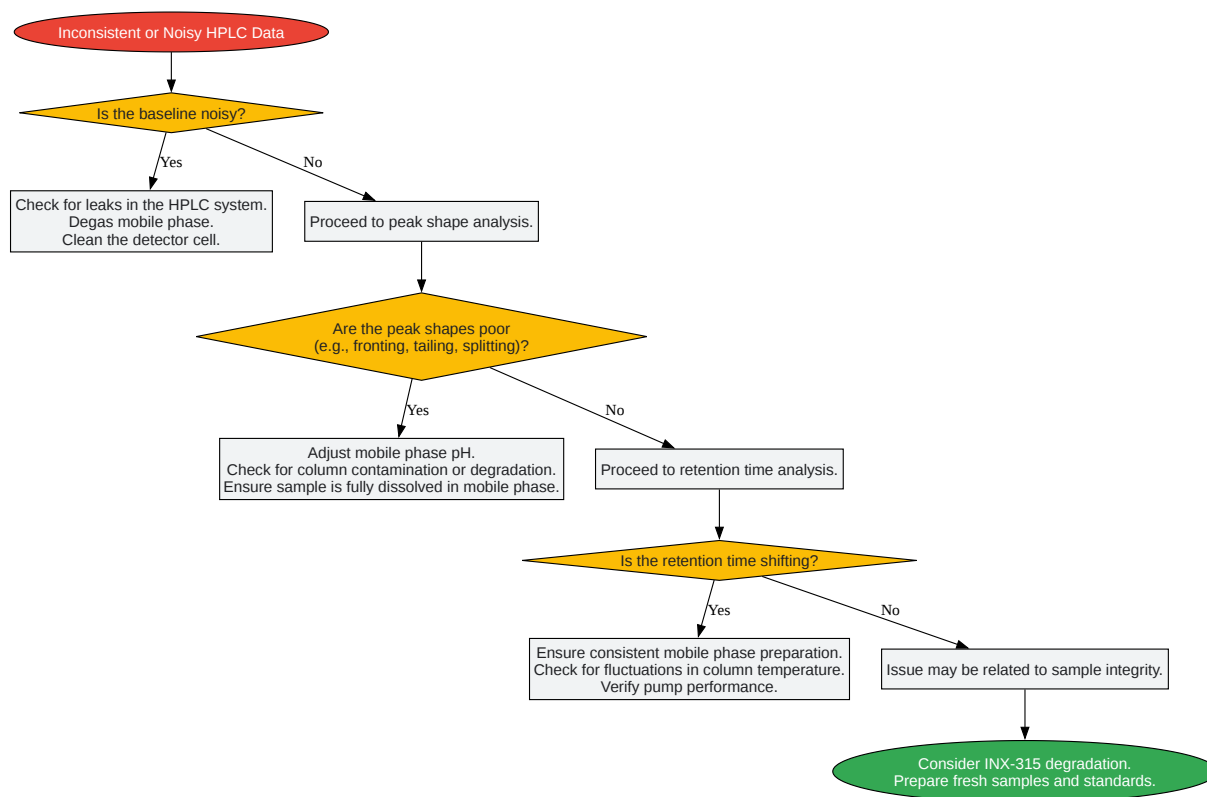
- Analyze the stressed samples using the initial HPLC conditions.
- Optimize the gradient, mobile phase composition, and other parameters to achieve good separation between the parent INX-315 peak and any degradation product peaks.
- Once a suitable separation is achieved, the method should be validated according to relevant guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations



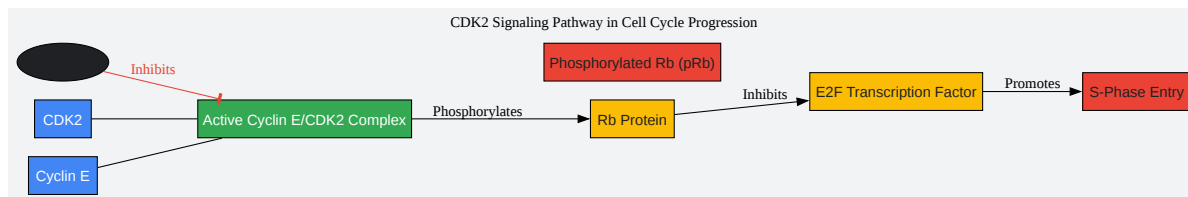
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Experimental workflow for a forced degradation study of INX-315.



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Troubleshooting decision tree for HPLC analysis in stability studies.



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Simplified signaling pathway of CDK2 inhibition by INX-315.

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References

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